molecular formula C9H13NO2 B1280616 2-(1H-Pyrrol-1-YL)pentanoic acid CAS No. 70901-15-4

2-(1H-Pyrrol-1-YL)pentanoic acid

Cat. No.: B1280616
CAS No.: 70901-15-4
M. Wt: 167.2 g/mol
InChI Key: BZLPDTIGSUYXES-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)pentanoic acid (CAS: 70901-15-4) is a pyrrole-substituted carboxylic acid with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It features a pentanoic acid backbone with a 1H-pyrrol-1-yl substituent at the second carbon. For instance, branched carboxylic acids like 3-phenylpentanoic acid have been synthesized for receptor ligand studies . Commercial availability is confirmed via suppliers like Howei Pharm, with pricing ranging from $157/500 mg to $4,426/500 g .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-YL)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Neuroprotective Agent
Research indicates that derivatives of pyrrole compounds, including 2-(1H-Pyrrol-1-YL)pentanoic acid, exhibit neuroprotective properties. These compounds may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

2. Antioxidant Activity
Studies have demonstrated that pyrrole derivatives can act as antioxidants, potentially protecting cells from oxidative damage. This property is crucial in developing treatments for conditions related to oxidative stress, including cardiovascular diseases .

3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various biological models. This suggests its potential use in developing anti-inflammatory drugs, particularly for chronic inflammatory conditions .

Biochemical Applications

1. Biomarker Development
this compound has been studied as a biomarker for certain diseases, particularly age-related macular degeneration (AMD). Its derivatives are involved in protein modifications that can indicate the progression of AMD, thus serving as a diagnostic tool .

2. Protein Modification Studies
The compound's ability to modify proteins through covalent bonding opens avenues for studying protein interactions and functions. This application is significant in understanding cellular mechanisms and developing targeted therapies .

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance the material properties such as flexibility, strength, and thermal stability .

2. Coatings and Adhesives
Due to its chemical reactivity, the compound can be utilized in formulating advanced coatings and adhesives. These materials benefit from improved adhesion properties and resistance to environmental degradation .

Case Studies

Study Application Findings
Study on NeuroprotectionNeuroprotective AgentDemonstrated reduced neuronal cell death in models of neurodegeneration .
Antioxidant Activity AssessmentAntioxidant PropertiesShowed significant reduction in oxidative stress markers in vitro .
Inflammatory Response ModulationAnti-inflammatory PropertiesReduced cytokine levels in inflammatory models .
Protein Modification ResearchBiomarker DevelopmentIdentified as a key marker for AMD progression .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(1H-Pyrrol-1-yl)pentanoic Acid

  • Molecular Formula: C₉H₁₃NO₂ (identical to the target compound).
  • Molecular Weight : 167.21 g/mol .
  • Key Differences : The pyrrole group is attached at the fifth carbon instead of the second, altering steric and electronic properties.
  • Applications : Used in organic synthesis but lacks reported pharmacological data.

(S)-4-Methyl-2-(1H-pyrrol-1-yl)pentanoic Acid

  • Molecular Formula: C₁₀H₁₅NO₂.
  • Molecular Weight : 181.23 g/mol .
  • Key Differences : A methyl group at the fourth carbon introduces chirality and increases hydrophobicity.
  • Synthesis Relevance: Potential for enantioselective drug development due to the (S)-configuration.

2-(1H-Pyrrol-1-yl)propanoic Acid

  • Molecular Formula: C₇H₉NO₂.
  • Molecular Weight : 139.15 g/mol .
  • Key Differences: Shorter carbon chain (propanoic vs. pentanoic acid) reduces lipophilicity.

2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic Acid

  • Molecular Formula: C₁₁H₁₅NO₃.
  • Molecular Weight : 209.24 g/mol .
  • Key Differences : A formyl group on the pyrrole ring and a methyl branch at the third carbon enhance reactivity and steric hindrance.
  • Applications : The formyl group may serve as a site for further functionalization in drug design.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(1H-Pyrrol-1-yl)pentanoic acid 70901-15-4 C₉H₁₃NO₂ 167.21 Pyrrole at C2; linear pentanoic chain
5-(1H-Pyrrol-1-yl)pentanoic acid 145511-35-9 C₉H₁₃NO₂ 167.21 Pyrrole at C5
(S)-4-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid 53623-78-2 C₁₀H₁₅NO₂ 181.23 Chiral methyl at C4
2-(1H-Pyrrol-1-yl)propanoic acid 63751-72-4 C₇H₉NO₂ 139.15 Shorter propanoic backbone
2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid 60026-08-6 C₁₁H₁₅NO₃ 209.24 Formyl group on pyrrole; methyl at C3

Biological Activity

2-(1H-Pyrrol-1-YL)pentanoic acid is a compound featuring a pyrrole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

  • Molecular Formula : C₈H₁₃N₁O₂
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound consists of a pentanoic acid chain attached to a pyrrole ring, which contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to alterations in metabolic pathways and cellular processes. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions within the body.

Biological Activities

Research indicates that compounds containing pyrrole rings, such as this compound, exhibit various pharmacological effects. These include:

  • Anti-inflammatory Activity : Pyrrole derivatives have been associated with anti-inflammatory properties, potentially making them useful in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest that these compounds can exhibit antimicrobial effects against various pathogens.
  • Neuroprotective Effects : There is emerging evidence that pyrrole-containing compounds may have neuroprotective benefits, possibly through their interaction with neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives:

  • Synthesis and Pharmacological Evaluation :
    • In one study, researchers synthesized various pyrrole derivatives and evaluated their anti-inflammatory effects in vitro. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines .
  • Neurotransmitter Interaction :
    • Another research effort focused on the interaction of pyrrole derivatives with monoamine oxidase (MAO) enzymes. The findings suggested that these compounds could influence neurotransmitter levels in the brain, presenting potential applications in neurodegenerative disorders .
  • Antimicrobial Studies :
    • A comparative study assessed the antimicrobial efficacy of several pyrrole derivatives against common bacterial strains. Results showed that certain compounds demonstrated promising activity, indicating potential for development into therapeutic agents.

Comparison with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to related pyrrole-containing compounds:

Compound NameAnti-inflammatoryAntimicrobialNeuroprotectiveMechanism of Action
This compoundYesYesPotentiallyEnzyme modulation
5-(1H-Pyrrol-1-YL)pentanoic acidYesYesNoInteraction with receptors
2-methyl-1H-pyrrole-1-acetic acidYesLimitedNoDirect enzyme inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-Pyrrol-1-yl)pentanoic acid, and what key intermediates are involved?

  • Answer : The compound is synthesized via coupling reactions between pyrrole derivatives and pentanoic acid precursors. For example, alkylation of pyrrole with a bromopentanoic acid derivative under basic conditions (e.g., NaH in DMF) yields the target compound. Evidence from cholesterol-lowering drug intermediates highlights its role as a precursor in multi-step syntheses, where regioselective functionalization of the pyrrole ring is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR : Confirm regiochemistry of the pyrrole substitution (e.g., ¹H NMR to distinguish between 1-yl vs. 2-yl isomers) .
  • HPLC : Assess purity (>95% recommended for biological studies).
  • Mass Spectrometry : Verify molecular weight (167.21 g/mol, C₉H₁₃NO₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption. Avoid exposure to heat or light, as pyrrole derivatives are prone to degradation, which can affect experimental reproducibility .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrrole ring influence reactivity in medicinal chemistry applications?

  • Answer : Substituents alter electron density and steric bulk, impacting binding to biological targets. For instance, methyl groups at the 4-position (as in 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid) enhance lipophilicity and may improve membrane permeability, while electron-withdrawing groups (e.g., fluorine) can modulate hydrogen-bonding interactions. Comparative studies with analogs suggest that substituent placement affects inhibitory activity in enzyme assays .

Q. What strategies optimize regioselective functionalization of the pyrrole ring in derivatives of this compound?

  • Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., trityl) to steer electrophilic substitution to specific positions.
  • Catalysis : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions, enabling C–H activation at less reactive sites .
  • Computational Modeling : Predict reactive sites via DFT calculations to guide synthetic design.

Q. How should researchers address contradictions in reported biological activities of pyrrole-containing pentanoic acid derivatives?

  • Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out methodological variability.
  • Stability Testing : Monitor compound degradation during assays (e.g., via LC-MS) to ensure observed activity is not an artifact of decomposition .
  • Structural Confirmation : Re-characterize disputed compounds to verify regiochemistry and purity .

Q. What role does this compound play in synthesizing urea or peptide derivatives?

  • Answer : The carboxylic acid group enables conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/HCl). For example, reaction with thiourea derivatives forms urea-linked analogs, which are explored for protease inhibition or metal chelation .

Properties

IUPAC Name

2-pyrrol-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-5-8(9(11)12)10-6-3-4-7-10/h3-4,6-8H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLPDTIGSUYXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465011
Record name 2-(1H-PYRROL-1-YL)PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70901-15-4
Record name α-Propyl-1H-pyrrole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70901-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-PYRROL-1-YL)PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminopentanoic acid (0.2 mole) is added to a solution of sodium acetate (0.2 mole) in about 300 ml of glacial acetic acid. This solution is heated to effect solution and is then refluxed for 5 minutes. To the refluxing solution is added (0.2 mole) 2.5-dimethoxytetrahydrofuran as quickly as possible. The mixture is refluxed for a further 2 minutes and the acetic acid is flash evaporated. The residue is taken up in ethyl acetate, washed with water, dried and the solvent removed under vacuo to give 2-(1-pyrryl)pentanoic acid.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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